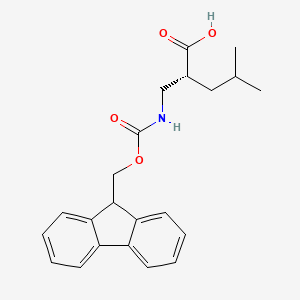![molecular formula C13H17BN2O2 B1441282 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine CAS No. 908268-52-0](/img/structure/B1441282.png)
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine
Descripción general
Descripción
This compound is a colorless to yellow liquid or semi-solid . It is primarily used as a reagent and catalyst in organic synthesis . It is often used in Suzuki coupling reactions under platinum catalysis to synthesize various organic compounds, such as heterocyclic compounds and drug molecules .
Synthesis Analysis
The synthesis of this compound involves two substitution reactions . The structure of the compound has been confirmed by FTIR, 1H and 13C NMR spectroscopy, and MS .Molecular Structure Analysis
The crystallographic data of the compound have been deposited with the Cambridge Crystallographic Data Centre (CCDC 2059118) and can be obtained from their website .Chemical Reactions Analysis
This compound may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
The compound is a solid with a molecular weight of 263.10 . Its empirical formula is C13H18BNO4 . The compound does not have a flash point, indicating that it is not flammable .Aplicaciones Científicas De Investigación
Chemical Synthesis and Crystal Structure
- Derivatives of imidazo[1,2-a]pyridine, like 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine, have major roles in chemical fields and serve as core fragments in various drug molecules. They are synthesized through coupling reactions and characterized by NMR, FT-IR, and X-ray diffraction studies. Their molecular structure is further analyzed using density functional theory (DFT) (Chen et al., 2021).
Palladium-Catalyzed Suzuki–Miyaura Borylation Reactions
- In pharmaceutical synthesis, palladium-catalyzed Suzuki–Miyaura borylation reactions are a highly efficient method for preparing various active agents. This process has been utilized to synthesize derivatives of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine (Sanghavi et al., 2022).
Optimization in Medicinal Synthesis
- The compound has been used in optimized syntheses of medicinally important compounds, applicable to high throughput chemistry and large-scale synthesis (Bethel et al., 2012).
Application in Anticonvulsant Agents
- Imidazo[1,2-a]pyridines, including derivatives of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine, have been explored as potential anticonvulsant agents. They demonstrate effectiveness in vivo without notable toxicity (Ulloora et al., 2013).
Use in Antiviral Research
- Certain imidazo[1,2-a]pyridines with specific substituents have shown activity against cytomegalovirus and respiratory syncytial virus, highlighting their potential in antiviral research (Lhassani et al., 1999).
Crystallography and Theoretical Studies
- The compound has been a subject of crystallographic studies and theoretical calculations, such as density functional theory (DFT), to determine its molecular structure and physicochemical properties (Liao et al., 2022).
Exploration in Cancer Chemotherapy
- Selenylated imidazo[1,2-a]pyridines, related to the compound, have been investigated for their potential in breast cancer chemotherapy, demonstrating cytotoxic effects and inducing apoptosis in cancer cells (Almeida et al., 2018).
Prospects as Therapeutic Agents
- The imidazo[1,2-a]pyridine scaffold, including derivatives of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine, is identified as a 'drug prejudice' scaffold due to its broad applications in medicinal chemistry, offering a basis for the development of novel therapeutic agents (Deep et al., 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-5-7-16-8-6-15-11(16)9-10/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHAKZUFNIDWIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=NC=CN3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



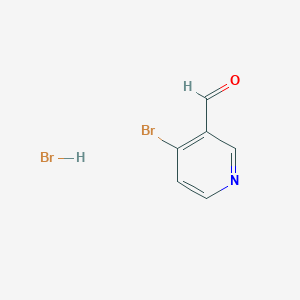

![5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1441205.png)
![3-Bromoimidazo[1,2-a]pyridin-7-amine](/img/structure/B1441207.png)
![6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one](/img/structure/B1441208.png)
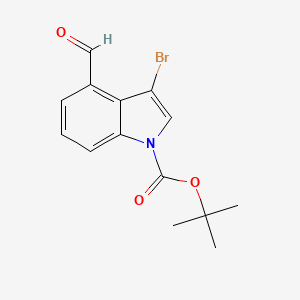
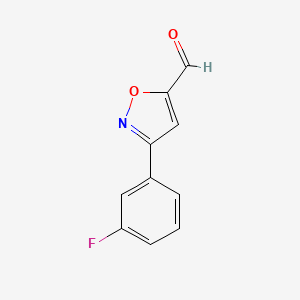

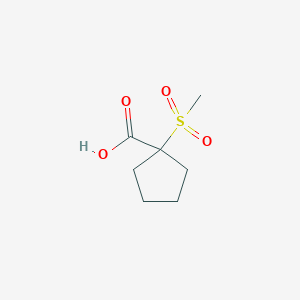

![5-(Tert-butoxycarbonyl)-5-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B1441217.png)
